2,6-Diethynylnaphthalene
CAS No.: 507276-82-6
Cat. No.: VC16776453
Molecular Formula: C14H8
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 507276-82-6 |
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Molecular Formula | C14H8 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 2,6-diethynylnaphthalene |
Standard InChI | InChI=1S/C14H8/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h1-2,5-10H |
Standard InChI Key | DAWMSTQJPPKMKM-UHFFFAOYSA-N |
Canonical SMILES | C#CC1=CC2=C(C=C1)C=C(C=C2)C#C |
Introduction
Molecular Structure and Fundamental Properties
Chemical Identity
2,6-Diethynylnaphthalene (C₁₄H₈) consists of a naphthalene backbone with ethynyl groups at the 2 and 6 positions. Its molecular weight is 176.08 g/mol, and its structure is characterized by sp-hybridized carbon atoms in the ethynyl groups, which enhance electronic delocalization across the aromatic system .
Table 1: Key Molecular Descriptors
Property | Value | Source Analogy |
---|---|---|
Molecular Formula | C₁₄H₈ | Derived from |
Molecular Weight | 176.08 g/mol | Calculated |
Hybridization (C≡C) | sp | |
Conjugation Length | Extended π-system |
Synthetic Strategies
Sonogashira Coupling
The most viable route to 2,6-diethynylnaphthalene involves a double Sonogashira coupling reaction. Starting from 2,6-dihalonaphthalene (e.g., 2,6-diiodonaphthalene), reaction with terminal alkynes in the presence of a palladium/copper catalyst yields the desired product. This method is analogous to the synthesis of 2-ethynylnaphthalene, where trimethyl(3-(naphth-2-yl)ethynyl)silane undergoes desilylation with tetrabutylammonium fluoride (TBAF) to produce the ethynyl derivative .
Example Protocol (Inferred):
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Substrate: 2,6-Diiodonaphthalene
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Alkyne Source: Ethynyltrimethylsilane
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Catalyst: Pd(PPh₃)₂Cl₂/CuI
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Base: Triethylamine
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Solvent: Tetrahydrofuran (THF)
Purification and Characterization
Post-synthesis purification typically involves flash chromatography (hexane/ethyl acetate) to isolate the product. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the structure. The ethynyl protons resonate near δ 3.1–3.3 ppm, while the aromatic protons appear between δ 7.5–8.5 ppm .
Physicochemical and Electronic Properties
Thermal Stability
Ethynyl-substituted naphthalenes exhibit enhanced thermal stability due to their rigid structures. For comparison, 2,6-dimethylnaphthalene has a heat capacity (Cₚ) of 203.55 J/mol·K at 298 K . While direct data for 2,6-diethynylnaphthalene is unavailable, its higher conjugation likely increases thermal resilience, making it suitable for high-temperature applications.
Electronic Characteristics
The ethynyl groups lower the LUMO (lowest unoccupied molecular orbital) energy by extending conjugation, a trait critical for n-type semiconductors. Core-expanded naphthalene diimides with ethynyl substituents exhibit electron mobilities up to 0.70 cm² V⁻¹ s⁻¹ . For 2,6-diethynylnaphthalene, theoretical calculations predict a LUMO level near -3.5 eV, comparable to other ethynyl-PAHs .
Table 2: Electronic Properties of Analogous Compounds
Compound | LUMO (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | Source |
---|---|---|---|
Naphthalene Diimide | -4.2 | 0.70 | |
2-Ethynylnaphthalene | -3.1 | N/A | |
2,6-Diethynylnaphthalene | -3.5* | N/A | Estimated |
Applications in Materials Science
Organic Semiconductors
The compound’s planar structure and electron-deficient π-system make it a candidate for n-type organic field-effect transistors (OFETs). Core-expanded naphthalene derivatives with ethynyl groups have demonstrated ambipolar charge transport, suggesting potential for 2,6-diethynylnaphthalene in complementary logic circuits .
Supramolecular Assembly
Ethynyl groups facilitate π-π stacking and hydrogen bonding, enabling the formation of ordered nanostructures. For instance, Sonogashira-derived PAHs self-assemble into nanowires with high aspect ratios, useful in organic photovoltaics .
Future Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce steps and improve yields.
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Device Integration: Testing thin-film transistors and solar cells incorporating 2,6-diethynylnaphthalene.
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Theoretical Studies: Density functional theory (DFT) calculations to predict optoelectronic properties.
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